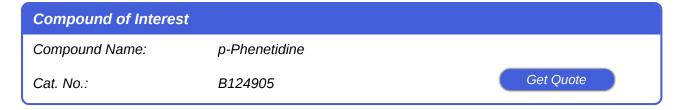


# An In-depth Technical Guide to the Thermochemical Properties of p-Phenetidine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**p-Phenetidine** (4-ethoxyaniline) is an aromatic amine that serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. A thorough understanding of its thermochemical properties is essential for process optimization, safety assessments, and the prediction of its behavior in chemical reactions. This technical guide provides a summary of the available physical properties of **p-Phenetidine** and a detailed examination of the thermochemical properties of its parent compound, aniline, due to the scarcity of published experimental thermochemical data for **p-Phenetidine** itself. Furthermore, this guide outlines the standard experimental protocols for determining key thermochemical parameters.

## **Physicochemical Properties of p-Phenetidine**

While specific experimental thermochemical data for **p-phenetidine** is not readily available in public databases, its fundamental physicochemical properties have been well-documented. These properties are summarized in the table below.



Property	Value	Reference	
Molecular Formula	C8H11NO	O [1][2]	
Molar Mass	137.18 g/mol	[2][3]	
Appearance	Colorless to dark red liquid	[4][5]	
Melting Point	2-5 °C (275.15-278.15 K)	[2][3][6]	
Boiling Point	250-254 °C (523.15-527.15 K)	50-254 °C (523.15-527.15 K) [2][3][4]	
Density	1.065 g/mL at 25 °C	g/mL at 25 °C [2][3]	
Solubility in Water	20 g/L at 20 °C	[1]	
Flash Point	122 °C (395.15 K) - closed cup		

# Thermochemical Properties of Aniline (Reference Compound)

Due to the lack of available experimental data for **p-Phenetidine**, the thermochemical properties of its parent compound, aniline (C6H5NH2), are presented here for comparative purposes. Aniline provides a fundamental reference for the thermochemistry of simple aromatic amines.



Property	Value (kJ/mol)	Conditions	Reference
Standard Enthalpy of Formation (liquid), ΔfH°(l)	+31.03 ± 0.64	298.15 K	[7]
Standard Enthalpy of Formation (gas), ΔfH° (g)	+87.1 ± 0.5	298.15 K	[8]
Enthalpy of Vaporization, ΔvapH°	+55.8 ± 0.4	298.15 K	[8]
Enthalpy of Combustion (liquid), ΔcH°(l)	-3394	298.15 K	[8]

# **Experimental Protocols for Thermochemical Analysis**

The determination of thermochemical properties is reliant on precise calorimetric measurements. The following sections detail the standard methodologies for determining the enthalpy of combustion and the enthalpy of fusion.

## **Enthalpy of Combustion via Bomb Calorimetry**

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume, high-pressure oxygen environment.

#### Methodology:

- Sample Preparation: A precisely weighed sample (typically 0.5 1.5 g) of p-Phenetidine is
  placed in a crucible within the bomb calorimeter. A fuse wire is positioned in contact with the
  sample.
- Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.



- Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature of the water is recorded with high precision.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of the **p-Phenetidine** sample is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric acid from nitrogen impurities). The standard enthalpy of combustion is then calculated on a molar basis.

# Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion (the heat required to melt a substance at its melting point) can be accurately measured using a Differential Scanning Calorimeter (DSC).

#### Methodology:

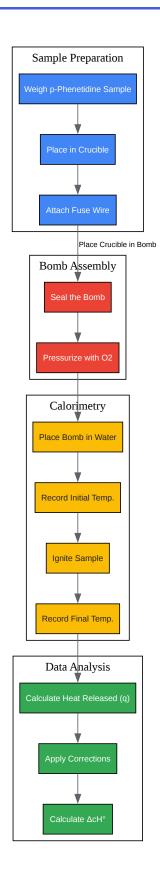
- Sample Preparation: A small, accurately weighed sample of **p-Phenetidine** (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The
  instrument is programmed with a specific heating rate (e.g., 5-10 °C/min) over a temperature
  range that encompasses the melting point of p-Phenetidine.
- Data Collection: The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference as a function of temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.
- Data Analysis: The area under the melting peak is integrated to determine the total heat absorbed during fusion. The enthalpy of fusion (in J/g) is calculated by dividing the heat absorbed by the mass of the sample. This is then converted to a molar enthalpy of fusion (in kJ/mol).



## **Visualization of Experimental Workflow**

The following diagram illustrates the typical workflow for determining the enthalpy of combustion using a bomb calorimeter.





Click to download full resolution via product page

Workflow for Bomb Calorimetry



### Conclusion

This technical guide has summarized the available physicochemical properties of **p-Phenetidine** and provided a detailed overview of the thermochemical properties of its parent compound, aniline, as a reference. The standardized experimental protocols for determining the enthalpy of combustion and enthalpy of fusion have been detailed to provide a practical framework for researchers. While specific experimental thermochemical data for **p-Phenetidine** remains a gap in the publicly available literature, the information and methodologies presented herein offer a solid foundation for scientists and engineers working with this important chemical intermediate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. p-Phenetidine Wikipedia [en.wikipedia.org]
- 2. Phenetidine | 156-43-4 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. chembk.com [chembk.com]
- 7. atct.anl.gov [atct.anl.gov]
- 8. Aniline [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of p-Phenetidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124905#thermochemical-properties-of-p-phenetidine]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com